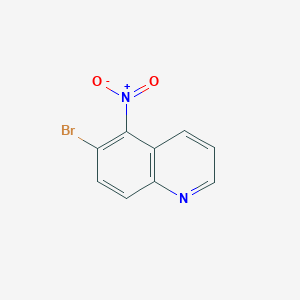

6-Bromo-5-nitroquinoline

CAS No.: 98203-04-4

Cat. No.: VC1969072

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98203-04-4 |

|---|---|

| Molecular Formula | C9H5BrN2O2 |

| Molecular Weight | 253.05 g/mol |

| IUPAC Name | 6-bromo-5-nitroquinoline |

| Standard InChI | InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H |

| Standard InChI Key | ISBMTVQQECNRQY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 |

| Canonical SMILES | C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 |

Introduction

Chemical Structure and Properties

6-Bromo-5-nitroquinoline consists of a quinoline skeleton with a bromine substituent at position 6 and a nitro group at position 5. This structural arrangement confers unique chemical properties and reactivity patterns that make it valuable in both synthetic chemistry and biological applications.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Formula | C9H5BrN2O2 |

| Molecular Weight | 253.05 g/mol |

| CAS Number | 98203-04-4 |

| IUPAC Name | 6-bromo-5-nitroquinoline |

| Creation Date | 2005-03-26 |

| Modification Date | 2023-12-30 |

Table 1: Basic identification parameters of 6-bromo-5-nitroquinoline

Structural Identifiers

The compound can be uniquely identified through several standardized chemical notations:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H |

| InChIKey | ISBMTVQQECNRQY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2N+[O-])Br)N=C1 |

Table 2: Structural identifiers of 6-bromo-5-nitroquinoline

Physical Properties

The physical properties of 6-bromo-5-nitroquinoline are essential for understanding its behavior in different experimental conditions and applications. These properties influence its solubility, reactivity, and biological interactions.

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 0 |

| Topological Polar Surface Area | 58.7 Ų |

| Canonicalized Compound | Yes |

| Covalently-bonded Unit Count | 1 |

Table 3: Physical properties of 6-bromo-5-nitroquinoline

Synthesis Methods

Several methods have been developed for synthesizing 6-bromo-5-nitroquinoline, with nitration of 6-bromoquinoline being the most common approach.

Nitration of 6-Bromoquinoline

The primary method for synthesizing 6-bromo-5-nitroquinoline involves the nitration of 6-bromoquinoline using a mixture of concentrated nitric and sulfuric acids:

-

6-Bromoquinoline is dissolved in sulfuric acid and cooled to -5°C.

-

A nitrating mixture (HNO₃/H₂SO₄) is added while maintaining the low temperature.

-

The reaction is stirred for approximately one hour.

-

The reaction proceeds selectively to yield 6-bromo-5-nitroquinoline as the sole product in quantitative yield .

Reactivity and Chemical Transformations

6-Bromo-5-nitroquinoline serves as a versatile building block for the synthesis of various functionalized quinolines through several reaction pathways.

Reduction to Amino Derivatives

One important transformation is the reduction of 6-bromo-5-nitroquinoline to 5-amino-6-bromoquinoline:

| Reaction Parameters | Details |

|---|---|

| Reagent | Iron powder (6.0 eq) |

| Solvent | Acetic acid |

| Temperature | 75°C |

| Reaction Time | 2.5 hours |

| Yield | 87% |

Table 4: Reaction conditions for the reduction of 6-bromo-5-nitroquinoline to 5-amino-6-bromoquinoline

The reaction procedure involves dissolving 6-bromo-5-nitroquinoline in acetic acid, adding iron powder, and heating the mixture. After cooling, the mixture is filtered through filter paper and celite, followed by extraction with dichloromethane and an aqueous sodium carbonate solution. The crude material is then purified by chromatography on silica gel using an ethyl acetate/hexanes eluent .

Nucleophilic Aromatic Substitution (SNAr) Reactions

6-Bromo-5-nitroquinoline exhibits high reactivity toward nucleophilic aromatic substitution (SNAr) reactions. The presence of the nitro group at the 5-position activates the C-6 position for nucleophilic attack, making the bromine atom an excellent leaving group.

A notable example is the reaction with morpholine to produce 5-nitro-6-(morpholin-1-yl)quinoline:

-

6-Bromo-5-nitroquinoline is combined with morpholine (3 eq) and triethylamine.

-

The mixture is heated to 80°C over 30 minutes with stirring.

-

Microwave irradiation (150W) is applied at 90-119°C for 45 minutes.

-

After processing, the product 5-nitro-6-(morpholin-1-yl)quinoline is obtained .

Similar reactions can be performed with other nucleophiles, including piperazine derivatives, to create a variety of functionalized quinolines .

Biological Activity and Pharmacological Properties

Recent studies have revealed significant biological activities associated with 6-bromo-5-nitroquinoline, particularly in the area of cancer research.

Anticancer Properties

6-Bromo-5-nitroquinoline has demonstrated promising antiproliferative activity against multiple cancer cell lines:

| Cancer Cell Line | Type | Relative Activity |

|---|---|---|

| C6 | Rat glioblastoma | High |

| HeLa | Human cervical cancer | High |

| HT29 | Human adenocarcinoma | Moderate (lower than 5-FU) |

Table 5: Antiproliferative activity of 6-bromo-5-nitroquinoline against various cancer cell lines

The compound shows significant antiproliferative activity compared to the reference drug 5-fluorouracil (5-FU) in rat glioblastoma (C6) and human cervical cancer cells (HeLa), though it possesses lower cytotoxic activity than 5-FU in the HT29 human adenocarcinoma cell line .

Apoptotic Activity

One of the most significant aspects of 6-bromo-5-nitroquinoline's biological activity is its potential to induce apoptosis (programmed cell death) in cancer cells. This property makes it a candidate for further development as an anticancer agent. Research indicates that the compound has the potential to cause cancer cell death through apoptotic mechanisms .

Applications in Synthetic Chemistry

Beyond its biological activities, 6-bromo-5-nitroquinoline serves as an important synthetic intermediate in the preparation of more complex quinoline derivatives with potential medicinal applications.

Development of Polyfunctional Quinolines

The compound serves as a starting material for the synthesis of polyfunctional quinolines, which often exhibit enhanced biological activities. The activation of the quinoline ring at different positions enables the development of novel quinoline derivatives through various chemical transformations .

Synthesis of Morpholinyl and Piperazinyl Quinolines

6-Bromo-5-nitroquinoline provides a selective route for the synthesis of 6-substituted morpholine and piperazine quinolines containing nitro substituents at the C-5 positions. These derivatives can be further converted to amino groups, creating compounds with potential biological activities .

| Parameter | Value |

|---|---|

| Minimum Purity | 95% |

| Standard Packaging | 1 gram |

| Storage Conditions | Room temperature |

| Product Classification | Protein degrader building block |

Table 6: Commercial availability specifications for 6-bromo-5-nitroquinoline

The compound is primarily marketed for research laboratories and industrial or commercial usage, with restrictions on medical or consumer use due to its specialized nature and potential biological activities .

Structural Analogs and Related Compounds

Several structural analogs of 6-bromo-5-nitroquinoline have been reported in the literature, including:

6-Bromo-8-ethyl-5-nitroquinoline

This analog features an additional ethyl group at position 8 of the quinoline ring, with the following properties:

| Property | Value |

|---|---|

| CAS Number | 91062-74-7 |

| Molecular Formula | C11H9BrN2O2 |

| Molecular Weight | 281.105 g/mol |

| Exact Mass | 279.985 |

| LogP | 3.9911 |

Table 7: Properties of 6-bromo-8-ethyl-5-nitroquinoline

6-Bromo-5-nitro-isoquinoline

This isomeric compound features the same substituents but on an isoquinoline scaffold rather than a quinoline scaffold:

| Property | Value |

|---|---|

| CAS Number | 850197-72-7 |

| Molecular Formula | C9H5BrN2O2 |

| Molecular Weight | 253.05 g/mol |

| Boiling Point | 356.1±27.0 °C (Predicted) |

| Density | 1.747 |

| pKa | 2.99±0.21 (Predicted) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume